N-(4-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenylmethyl group, a methoxy group, and a pyridin-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminopyridine to yield 3-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the 4-Fluorophenylmethyl Group: The next step involves the introduction of the 4-fluorophenylmethyl group through a Friedel-Crafts alkylation reaction. This is achieved by reacting the benzamide intermediate with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
- N-(2-Fluorophenyl)-4-(4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanylmethyl)benzamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-fluorophenylmethyl group enhances its stability and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17FN2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17FN2O2/c1-25-18-6-4-5-16(13-18)20(24)23(19-7-2-3-12-22-19)14-15-8-10-17(21)11-9-15/h2-13H,14H2,1H3 |
InChI Key |
NPIGZZSIZBKJRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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